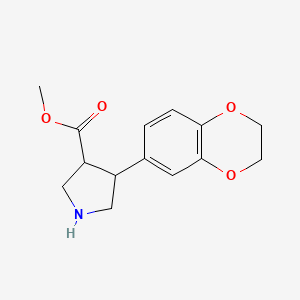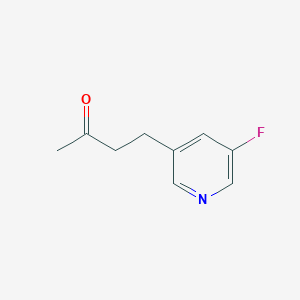
4-(5-Fluoropyridin-3-yl)butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 4-(5-Fluoropyridin-3-yl)butan-2-one involves several steps. One common method includes the fluorination of pyridine derivatives. For instance, the fluorination of pyridine by complex AlF3 and CuF2 at high temperatures (450–500 °C) can yield fluoropyridines . Another method involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine . These fluorinated intermediates can then be further reacted to produce this compound.
化学反应分析
4-(5-Fluoropyridin-3-yl)butan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include fluorinating agents like AlF3 and CuF2, as well as nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-(5-Fluoropyridin-3-yl)butan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Industry: The compound is used in the development of new agricultural products and pharmaceuticals.
作用机制
The mechanism of action of 4-(5-Fluoropyridin-3-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can influence the compound’s reactivity and binding affinity to various biological targets. This can lead to changes in the activity of enzymes, receptors, and other proteins, ultimately affecting cellular processes .
相似化合物的比较
4-(5-Fluoropyridin-3-yl)butan-2-one can be compared with other fluorinated pyridines and related compounds:
2-Fluoropyridine: Similar in structure but with the fluorine atom at a different position, leading to different reactivity and applications.
3-Fluoropyridine: Another isomer with distinct chemical properties and uses.
Pentafluoropyridine: A highly fluorinated compound with unique properties and applications in various fields.
These comparisons highlight the uniqueness of this compound in terms of its specific structure and resulting chemical behavior.
属性
分子式 |
C9H10FNO |
|---|---|
分子量 |
167.18 g/mol |
IUPAC 名称 |
4-(5-fluoropyridin-3-yl)butan-2-one |
InChI |
InChI=1S/C9H10FNO/c1-7(12)2-3-8-4-9(10)6-11-5-8/h4-6H,2-3H2,1H3 |
InChI 键 |
AZKNGQDYRTXBSR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CCC1=CC(=CN=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


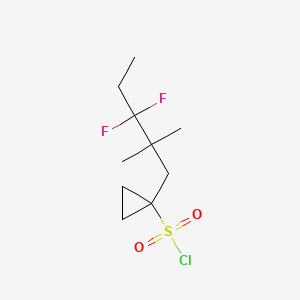
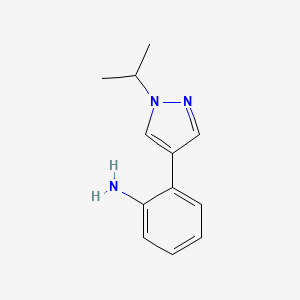
![6-Oxo-1,6-dihydro-[2,2'-bipyrimidine]-5-carboxylic acid](/img/structure/B13534301.png)
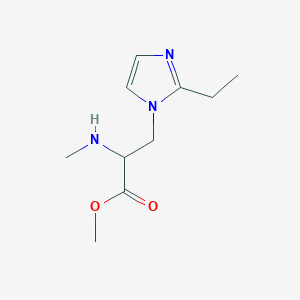
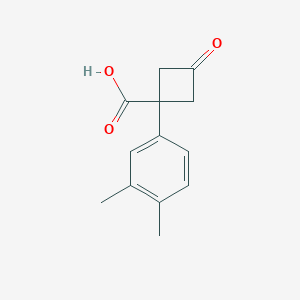
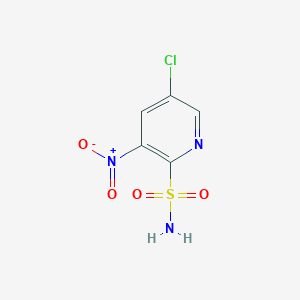
![(3-Methylbicyclo[1.1.1]pentan-1-yl)methanamine](/img/structure/B13534325.png)
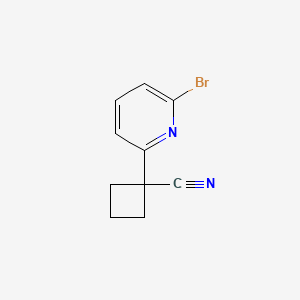
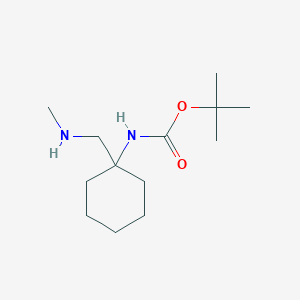
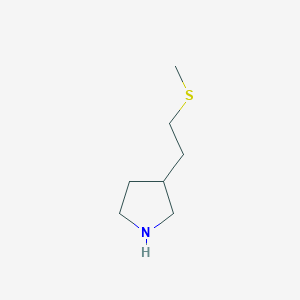
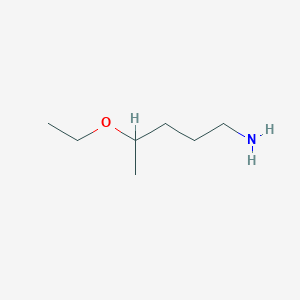
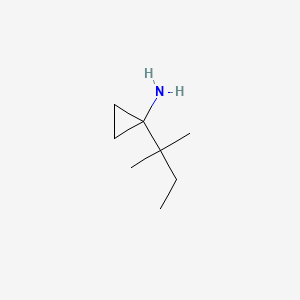
![n-((4,5,6,7-Tetrahydro-1h-benzo[d]imidazol-2-yl)methyl)ethanamine](/img/structure/B13534353.png)
